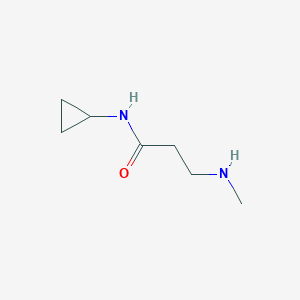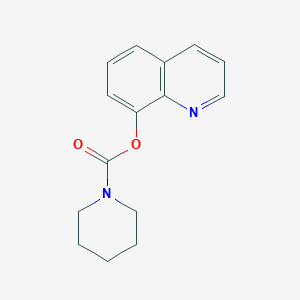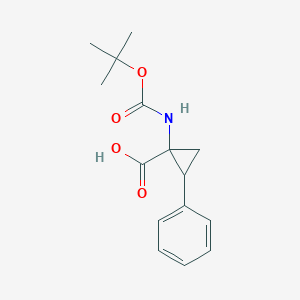
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-méthyl-1,3-benzothiazol-2-yl)-4-(3-méthylphénoxy)butanamide est un composé organique synthétique qui appartient à la classe des dérivés benzothiazoliques
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(6-méthyl-1,3-benzothiazol-2-yl)-4-(3-méthylphénoxy)butanamide implique généralement la réaction de la 6-méthyl-1,3-benzothiazol-2-amine avec le chlorure de 4-(3-méthylphénoxy)butanoyle en conditions basiques. La réaction est généralement effectuée dans un solvant organique tel que le dichlorométhane ou le tétrahydrofurane, et une base comme la triéthylamine ou la pyridine est utilisée pour neutraliser l'acide chlorhydrique formé pendant la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des systèmes automatisés pour garantir une qualité et une efficacité constantes.
Analyse Des Réactions Chimiques
Types de réactions
N-(6-méthyl-1,3-benzothiazol-2-yl)-4-(3-méthylphénoxy)butanamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le cycle benzothiazole ou la partie butanamide peut être substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium aluminium dans l'éther sec ou borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures en présence d'un catalyseur approprié ou en conditions basiques.
Principaux produits formés
Oxydation : Dérivés oxydés du cycle benzothiazole ou de la partie butanamide.
Réduction : Formes réduites du composé, telles que les amines ou les alcools.
Substitution : Dérivés benzothiazoliques substitués avec divers groupes fonctionnels.
Applications de recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Investigé pour son potentiel en tant qu'agent antimicrobien, antifongique et anticancéreux.
Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement de diverses maladies, y compris le cancer et les maladies infectieuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de N-(6-méthyl-1,3-benzothiazol-2-yl)-4-(3-méthylphénoxy)butanamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité et conduisant à l'effet biologique souhaité. Par exemple, il peut inhiber la croissance des cellules cancéreuses en interférant avec la division cellulaire ou en induisant l'apoptose.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(6-méthyl-1,3-benzothiazol-2-yl)-2-(3-méthylphénoxy)acétamide
- 2-amino-3-méthyl-N-(6-méthyl-1,3-benzothiazol-2-yl)butanamide
Unicité
N-(6-méthyl-1,3-benzothiazol-2-yl)-4-(3-méthylphénoxy)butanamide est unique en raison de ses caractéristiques structurales spécifiques, qui confèrent des activités biologiques et des propriétés chimiques distinctes. Comparé à des composés similaires, il peut présenter une puissance, une sélectivité ou une stabilité accrue, ce qui en fait un candidat intéressant pour des recherches et des développements futurs.
Propriétés
Formule moléculaire |
C19H20N2O2S |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-(3-methylphenoxy)butanamide |
InChI |
InChI=1S/C19H20N2O2S/c1-13-5-3-6-15(11-13)23-10-4-7-18(22)21-19-20-16-9-8-14(2)12-17(16)24-19/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,21,22) |
Clé InChI |
VPPBAKAYHQUHPA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCCCC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![Pyrimidine, 4-chloro-6-phenyl-2-[(phenylmethyl)thio]-](/img/structure/B12122633.png)


![[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B12122670.png)





